5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione

Lipophilicity Steric bulk Membrane permeability

5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione (CAS 937690-57-8; MFCD08754806) is a synthetic N-alkyl-5-halogenated isatin (indoline-2,3-dione) derivative with molecular formula C₁₃H₁₄BrNO₂ and molecular weight 296.16 g/mol. The compound belongs to the 2,3-indolinedione class, a privileged scaffold in medicinal chemistry with demonstrated relevance to anticancer, antimicrobial, antiviral, and CNS-targeted programs.

Molecular Formula C13H14BrNO2
Molecular Weight 296.164
CAS No. 937690-57-8
Cat. No. B2441886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione
CAS937690-57-8
Molecular FormulaC13H14BrNO2
Molecular Weight296.164
Structural Identifiers
SMILESCC(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
InChIInChI=1S/C13H14BrNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3
InChIKeyMWXFKVGXECELTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione (CAS 937690-57-8): Structural and Procurement Baseline for a Dual-Functionalized Isatin Scaffold


5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione (CAS 937690-57-8; MFCD08754806) is a synthetic N-alkyl-5-halogenated isatin (indoline-2,3-dione) derivative with molecular formula C₁₃H₁₄BrNO₂ and molecular weight 296.16 g/mol . The compound belongs to the 2,3-indolinedione class, a privileged scaffold in medicinal chemistry with demonstrated relevance to anticancer, antimicrobial, antiviral, and CNS-targeted programs [1]. It is commercially available from specialty chemical suppliers (Fluorochem, Matrix Scientific, Leyan, MolCore) at purities ranging from 95% to 97%+, with pricing structures reflecting its status as a niche research intermediate rather than a commodity building block . The compound is classified as an irritant (GHS07) and requires standard laboratory handling precautions .

Why 5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione Cannot Be Substituted by Generic Isatin Analogs Without Loss of Function


The isatin scaffold tolerates extensive N1 and C5 modification, yet the biological output is exquisitely sensitive to the specific combination of substituents. The branched 3-methylbutyl N-alkyl chain occupies a distinct lipophilic and steric space that cannot be replicated by linear alkyl (methyl, octyl), benzyl, or unsubstituted (N–H) analogs [1]. Simultaneously, the C5 bromine atom is not interchangeable with chlorine, fluorine, or hydrogen without altering electronic character, hydrogen-bonding capacity, and target-binding affinity—as demonstrated in MAO inhibition where 5-bromoisatin (IC₅₀ 0.125 μM) is 39-fold more potent against MAO-B than unsubstituted isatin (IC₅₀ 4.86 μM), while 4-chloroisatin preferentially inhibits MAO-A [2]. Simply procuring 5-bromoisatin (CAS 87-48-9) or 1-(3-methylbutyl)isatin (CAS 379254-50-9) individually forfeits the synergistic structural features that define this compound's utility as a research intermediate.

Quantitative Differentiation Evidence for 5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione Versus Closest Structural Analogs


Branched N-Alkyl Chain Architecture Provides Distinct Physicochemical Profile Versus Linear and Shorter-Chain Analogs

The target compound bears a branched 3-methylbutyl (isopentyl) N-alkyl substituent that confers intermediate calculated lipophilicity (predicted logP ~2.2 based on the linear pentyl analog 3d from the N-alkyl bromo-isatin series) compared with the N-methyl analog (5-bromo-1-methylisatin, predicted logP ~1.3) and the N-octyl analog (5-bromo-1-octylindoline-2,3-dione, predicted logP ~3.0) [1]. The branched architecture introduces steric bulk near the isatin core that linear chains cannot reproduce, as evidenced by crystallographic data for the N-octyl analog where the chain is nearly perpendicular to the indoline plane (torsion angles 86.0° and 85.3°) [2]. This intermediate lipophilicity and steric profile positions the compound for use in SAR exploration programs that require modulation of logP without resorting to excessively long alkyl chains that risk poor solubility.

Lipophilicity Steric bulk Membrane permeability N-alkyl isatin SAR

C5-Bromo Substitution Confers 39-Fold Enhancement in MAO-B Inhibitory Potency Over Unsubstituted Isatin Scaffold

Although the target compound itself has not been directly evaluated for MAO inhibition, the 5-bromoisatin pharmacophore—which is fully preserved in the target compound—was identified as the most potent MAO-B inhibitor in a panel of 14 isatin analogues, with an IC₅₀ of 0.125 μM and a competitive inhibition constant (Ki) of 0.033 μM [1]. This represents a 39-fold improvement over unsubstituted isatin (MAO-B IC₅₀ = 4.86 μM) and is substantially more potent than the 5-chloro analog (MAO-B IC₅₀ reported in the same study) [1]. The SAR analysis confirmed that C5-substitution is particularly beneficial for MAO-B inhibition, while N-substitution effects remain unexplored—making the target compound, which combines both features, a structurally distinct probe for extending this SAR [1]. In contrast, the de-bromo analog 1-(3-methylbutyl)-1H-indole-2,3-dione would be expected to lose this MAO-B potency advantage entirely.

Monoamine oxidase MAO-B inhibition Neurodegeneration 5-Haloisatin SAR

N-Alkyl Bromo-Isatins Exhibit 100% Growth Inhibition Against Trichomonas vaginalis Irrespective of Chain Length at 50 μM Screening Concentration

In a comprehensive antimicrobial evaluation of N-alkyl tethered C-5 functionalized bis-isatins, all N-alkyl bromo-isatin precursors (3a–3f) and bis-isatin conjugates bearing 5-bromo substitution (4n–4w) exhibited 100% growth inhibition against T. vaginalis at a screening concentration of 50 μM, irrespective of alkyl chain length [1]. This contrasted with unsubstituted (R=H) and 5-chloro analogs, where activity was chain-length-dependent and diminished at longer spacers [1]. The most potent compound in the series, 4t (bromo-substituent with propyl chain linker), achieved an IC₅₀ of 3.72 μM against T. vaginalis [1]. The 5-bromo substituent was also associated with 100% inhibition against G. lamblia for the N-alkyl bromo-isatin precursor 3f (octyl spacer, IC₅₀ = 18.4 μM), and with favorable selectivity against normal human flora [1]. While the target compound was not directly tested, its 5-bromo isatin core and N-alkyl architecture align it with the active bromo-substituted series.

Antimicrobial Trichomonas vaginalis Antiparasitic Bis-isatin SAR

N-(3-Methylbutyl) Substitution Defines a Distinct Cytotoxicity Baseline Relative to Benzyl- and Allyl-Substituted Isatin Analogs

In the foundational SAR study by Vine et al. (2007), a panel of 24 N-alkyl-substituted isatins was evaluated against multiple cancer cell lines [1]. The study explicitly compared N-(3'-methylbutyl)isatin with N-allyl, N-(2'-methoxyethyl), and N-benzyl analogs. The 3'-methylbutyl and allyl N-substituted isatins served as the lower-activity baseline; introduction of an aromatic ring with a one- or three-carbon linker at N1 enhanced cytotoxic activity above this baseline [1]. This positions the 3-methylbutyl substituent as a defined low-activity reference point in isatin cytotoxicity SAR—a critical control for structure-activity relationship studies. While the specific 5-bromo derivative was not tested in this study, the N-alkyl chain SAR trend is expected to be transferable. The most active compound, 5,7-dibromo-N-(p-methylbenzyl)isatin, achieved IC₅₀ = 0.49 μM against U937 and Jurkat cells, demonstrating that combining bromo substitution with optimized N-substitution yields sub-micromolar potency [1].

Anticancer Cytotoxicity SAR N-Alkyl isatin Leukemia selectivity

Orthogonal C3-Carbonyl and C5-Bromo Reactive Sites Enable Sequential Derivatization Not Possible with De-Bromo or Non-Isatin Scaffolds

The target compound presents two chemically orthogonal reactive centers: the electrophilic C3 ketone (susceptible to nucleophilic addition, condensation with hydrazines/thiosemicarbazides, and Grignard addition) and the C5 aryl bromide (suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions) [1]. This dual functionality is absent in the de-bromo analog 1-(3-methylbutyl)-1H-indole-2,3-dione (CAS 379254-50-9), which lacks the cross-coupling handle, and in 5-bromoisatin (CAS 87-48-9), which lacks the pre-installed N-alkyl chain and requires separate N-functionalization . The microwave-assisted N-alkylation methodology (isatin/5-bromoisatin + alkyl halide + K₂CO₃ in DMF, 140 °C, 10–25 min) provides a validated synthetic route for preparing this class of compounds in high yield and purity with simple work-up [2]. The C5 bromine additionally serves as a heavy-atom label for X-ray crystallographic phasing, as demonstrated for the structurally analogous 5-bromo-1-octylindoline-2,3-dione [1].

Synthetic chemistry Cross-coupling Building block Sequential functionalization

5-Bromoisatin Core Exhibits Calcium Channel-Mediated Positive Inotropic Activity Distinct from Beta-Adrenergic Mechanisms

The 5-bromoisatin pharmacophore—fully embedded in the target compound—demonstrates positive inotropic activity on rhythmically stimulated guinea pig papillary muscles, increasing the second component (P2) of biphase contraction by 160% through a mechanism independent of beta-adrenergic receptor blockade (dl-propranolol) [1]. This inotropic effect is mediated by Ca²⁺ entry through L-type calcium channels via both cAMP-dependent and cAMP-independent routes, and is partially inhibited (~30%) by carbachol and prazosin [1]. The inotropic efficacy of 5-bromoisatin (calculated by ED₅₀) is approximately 5-fold lower than milrinone [1]. While the target compound's N-(3-methylbutyl) substituent may modulate this activity profile, the conserved 5-bromoisatin core provides a structurally distinct starting point for cardiovascular SAR studies compared to non-brominated or non-isatin scaffolds.

Cardiovascular Inotropic activity Calcium channels 5-Bromoisatin pharmacology

Highest-Value Application Scenarios for 5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization with Built-In N-Alkyl Diversification Handle

Research groups pursuing monoamine oxidase-B inhibitors for Parkinson's disease or neurodegenerative disorders can leverage the validated 5-bromoisatin MAO-B pharmacophore (IC₅₀ = 0.125 μM, Ki = 0.033 μM) pre-installed with an N-(3-methylbutyl) chain [1]. This eliminates the need to purchase 5-bromoisatin (CAS 87-48-9) and perform separate N-alkylation, while the branched alkyl chain provides a defined lipophilicity anchor (~logP 2.2) for assessing the impact of N-substitution on MAO-B vs. MAO-A selectivity—a key SAR dimension identified as underexplored by Prinsloo et al. (2023) [1].

Antiparasitic Drug Discovery: Anti-Trichomonal Screening with C5-Bromo Privileged Scaffold

The 5-bromo substituent on the isatin ring has been shown to confer 100% growth inhibition against T. vaginalis at 50 μM irrespective of N-alkyl chain length, with the most potent bromo-bearing analog (4t) achieving IC₅₀ = 3.72 μM [2]. The target compound's pre-installed N-(3-methylbutyl) and C5-bromo combination makes it a direct-entry screening candidate for anti-trichomonal programs, avoiding the need to synthesize N-alkyl bromo-isatins from scratch. Importantly, the compound series demonstrated selectivity over normal human flora bacteria, supporting its use in targeted antiparasitic screening cascades [2].

Synthetic Methodology: Dual-Handle Building Block for Sequential C3 and C5 Derivatization in Library Synthesis

The orthogonal C3 carbonyl (condensation, nucleophilic addition) and C5 aryl bromide (Suzuki, Buchwald-Hartwig, Sonogashira coupling) enable two-directional library synthesis from a single commercially available intermediate [3]. This is a distinct procurement advantage over the de-bromo analog 1-(3-methylbutyl)-1H-indole-2,3-dione (CAS 379254-50-9, MW 217.27), which cannot participate in C5 cross-coupling, and over 5-bromoisatin, which requires an additional N-alkylation step. The validated microwave-assisted N-alkylation protocol (K₂CO₃, DMF, 140 °C) provides a reliable synthetic precedent for preparing related analogs if needed [4].

Cancer Biology: N-Alkyl Isatin Cytotoxicity SAR Using 3-Methylbutyl as the Defined Baseline Substituent

The Vine et al. (2007) cytotoxicity SAR study established the N-(3'-methylbutyl) substituent as a defined lower-activity baseline, against which benzyl- and arylalkyl-substituted analogs demonstrated enhanced potency (sub-micromolar IC₅₀ values for optimized compounds) [5]. By providing this baseline N-alkyl group pre-assembled with a 5-bromo substituent, the target compound serves as an advanced starting material for SAR studies exploring the additive or synergistic effects of C5 halogenation on N-alkyl-dependent cytotoxicity and microtubule disruption [5].

Quote Request

Request a Quote for 5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.